

In Vivo Metabolic Effects of FR179642: A Comparative Analysis

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Compound of Interest

Compound Name: FR179642

Cat. No.: B612303

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Initial Assessment: A thorough review of existing scientific literature reveals a notable absence of in vivo studies investigating the metabolic effects of **FR179642** in mammalian models concerning conditions such as diabetes, obesity, or related metabolic disorders. The primary characterization of **FR179642** in research is as a key intermediate in the synthesis of Micafungin, an echinocandin antifungal agent[1][2][3]. Its established mechanism of action is the inhibition of β -(1,3)-D-glucan synthesis, a crucial component of the fungal cell wall, thereby exerting its antifungal properties[1][4].

Given the lack of direct data on the in vivo metabolic effects of **FR179642**, this guide will pivot to provide a comparative framework using a compound with well-documented metabolic effects, Phlorizin. Phlorizin is a natural product known for its potent inhibition of sodium-glucose cotransporters (SGLTs) and has been extensively studied for its anti-diabetic properties. This guide will, therefore, serve as a template for how such a comparative analysis would be structured, should data for **FR179642** become available.

Comparative Analysis of In Vivo Metabolic Effects: Phlorizin as a Case Study

Phlorizin, a dihydrochalcone found in apple trees, was the first identified SGLT inhibitor. Its ability to block renal glucose reabsorption has made it a foundational tool in the study of glucose metabolism and the development of modern SGLT2 inhibitor drugs.

Quantitative Data Summary

The following table summarizes the typical in vivo metabolic effects of Phlorizin as reported in various animal models of diabetes.

Parameter	Animal Model	Treatment Regimen	Key Findings	Reference
Blood Glucose	Streptozotocin-induced diabetic rats	5, 10, 20, 40 mg/kg body weight	Dose-dependent reduction in blood glucose levels.	--INVALID-LINK--
Urinary Glucose Excretion	Anesthetized rats	0.1 μ mole/kg/min infusion	Significant increase in absolute and fractional excretion of glucose.	--INVALID-LINK--
Lipid Metabolism	Streptozotocin-induced diabetic rats	Not specified	Improved lipid metabolism.	--INVALID-LINK--
Insulin Sensitivity	Diabetic animal models	Not specified	Increased insulin sensitivity.	--INVALID-LINK--
Hepatic Glucose Production	Type 2 diabetic mice	Not specified	Inhibited hepatic glucose production.	--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the in vivo metabolic effects of compounds like Phlorizin.

Streptozotocin-Induced Diabetic Rat Model

- Animal Selection: Male Wistar rats (200-250g) are typically used.

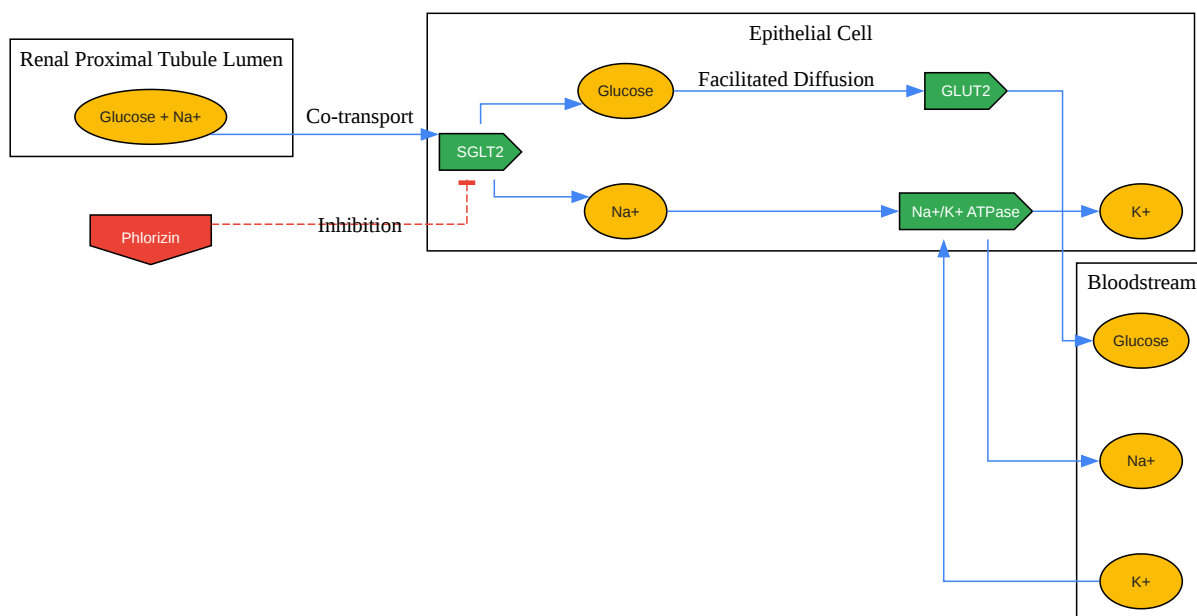
- **Induction of Diabetes:** A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer (pH 4.5), at a dose of 50-60 mg/kg body weight is administered after an overnight fast.
- **Confirmation of Diabetes:** Blood glucose levels are monitored 72 hours post-STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
- **Treatment:** Diabetic rats are divided into groups and administered Phlorizin or a vehicle control, often via oral gavage, for a specified period (e.g., 4 weeks).
- **Outcome Measures:** Blood glucose, plasma insulin, lipid profiles (triglycerides, cholesterol), and body weight are measured at baseline and at the end of the treatment period. An oral glucose tolerance test (OGTT) may also be performed.

In Vivo Assessment of Renal Glucose Handling

- **Animal Preparation:** Rats are anesthetized, and catheters are placed in the jugular vein for infusions, the carotid artery for blood sampling, and the bladder for urine collection.
- **Infusion:** A continuous intravenous infusion of saline is initiated. After a stabilization period, the infusion is switched to one containing the test compound (e.g., Phlorizin) at a specific concentration.
- **Sample Collection:** Timed urine samples are collected, and blood samples are taken at the midpoint of each urine collection period.
- **Analysis:** Plasma and urine glucose and creatinine concentrations are measured.
- **Calculations:** Glomerular filtration rate (GFR) is estimated from creatinine clearance. The filtered load of glucose, urinary glucose excretion, and tubular glucose reabsorption are calculated to determine the effect of the compound on renal glucose transport.

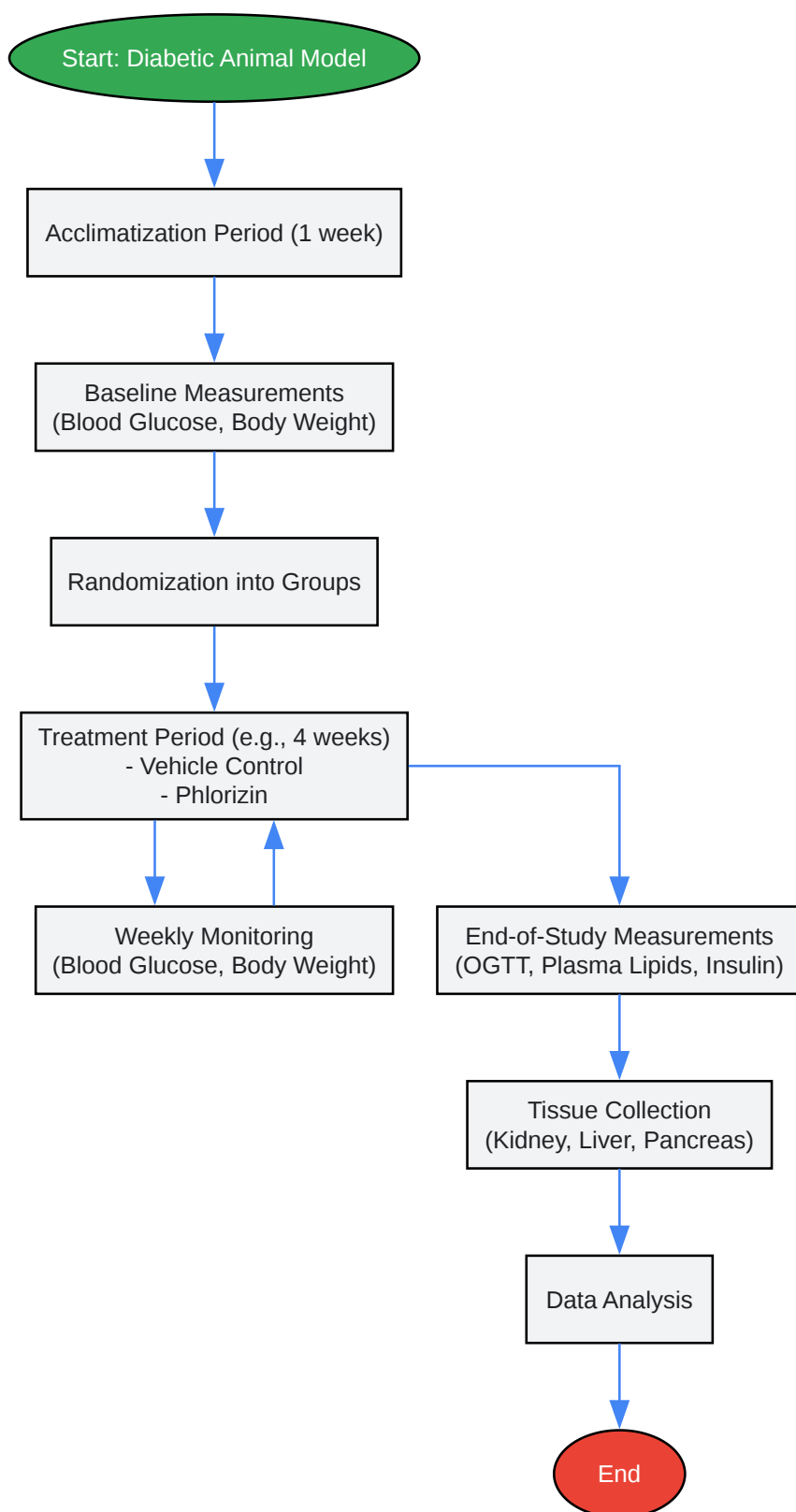
Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.



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Caption: Mechanism of action of Phlorizin on renal glucose reabsorption.



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